molecular formula C15H21N5O2 B572008 tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1248587-70-3

tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B572008
CAS RN: 1248587-70-3
M. Wt: 303.366
InChI Key: KYIUIOLRCKTBSG-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate” is a chemical compound that belongs to the class of 7H-Pyrrolo[2,3-d]pyrimidines . This class of compounds has been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .

Scientific Research Applications

Antibacterial Activities

This compound has been screened for its antibacterial activities against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The studies involve in vitro testing to determine its efficacy in inhibiting bacterial growth .

Kinase Inhibition

It has been identified as an inhibitor of PKB kinase activity, which is significant in the study of cellular signaling pathways. The optimization within this series of compounds has provided ATP-competitive, nanomolar inhibitors with selectivity for inhibition of PKB over related kinases .

Antitubercular Activity

The compound has shown potential in antitubercular activity, with certain substitutions on the phenyl ring enhancing its effectiveness against tuberculosis-causing bacteria .

Chemical Synthesis and Characterization

In chemistry, this compound is used for synthesis and characterization purposes. It serves as a building block for creating more complex molecules with potential biological activities .

Drug Development

This compound is also involved in drug development processes, particularly in the synthesis of new pharmaceuticals that target specific diseases or conditions .

Future Directions

The future directions for research on “tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate” and related compounds could include further investigation of their antiviral properties, particularly against flaviviruses . Additionally, more research is needed to elucidate the specific synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound.

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit pkb kinase activity .

Biochemical Pathways

Given its potential inhibition of pkb kinase activity , it may impact pathways involving this kinase.

Result of Action

Its potential inhibition of pkb kinase activity suggests it may have effects on cellular processes regulated by this kinase.

properties

IUPAC Name

tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-11-4-5-16-12(11)17-10-18-13/h4-5,10H,6-9H2,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIUIOLRCKTBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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